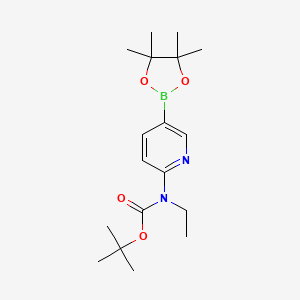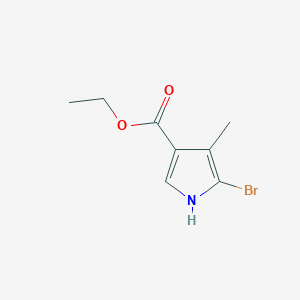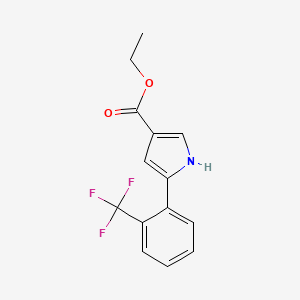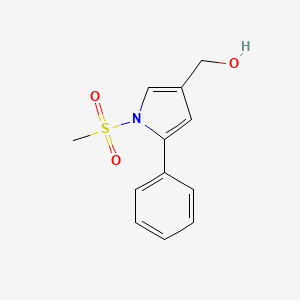
(1-Methanesulfonyl-5-phenyl-1H-pyrrol-3-yl)-methanol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methanesulfonyl-5-phenyl-1H-pyrrol-3-yl)-methanol, commonly referred to as 5P-MMS, is an organic compound with a wide range of applications in scientific research. It has been used in a variety of experiments, from drug discovery to molecular biology, due to its unique properties such as solubility, stability, and low toxicity.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (1-Methanesulfonyl-5-phenyl-1H-pyrrol-3-yl)-methanol, 95% involves the reaction of 1-methanesulfonyl-5-phenyl-1H-pyrrole with methanol in the presence of a suitable catalyst.
Starting Materials
1-methanesulfonyl-5-phenyl-1H-pyrrole, methanol
Reaction
Step 1: To a round bottom flask, add 1-methanesulfonyl-5-phenyl-1H-pyrrole (1 equiv) and methanol (10 equiv)., Step 2: Add a suitable catalyst such as p-toluenesulfonic acid (0.1 equiv) to the flask., Step 3: Heat the reaction mixture at reflux temperature for 24 hours., Step 4: Allow the reaction mixture to cool to room temperature and then filter the mixture to remove any solid impurities., Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 6: Purify the crude product by column chromatography using a suitable solvent system to obtain (1-Methanesulfonyl-5-phenyl-1H-pyrrol-3-yl)-methanol, 95%.
Applications De Recherche Scientifique
5P-MMS has been used in a variety of scientific research applications, including drug discovery, molecular biology, and organic synthesis. In drug discovery, 5P-MMS has been used to study the properties of potential drug candidates, as well as to optimize the synthesis of these compounds. In molecular biology, it has been used in the study of enzyme-catalyzed reactions and in the design of new catalysts. In organic synthesis, 5P-MMS has been used to synthesize a variety of organic compounds, including natural products and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5P-MMS is not fully understood. However, it is believed that the compound interacts with enzymes and other proteins in the body, altering their activity and, in turn, influencing various biochemical and physiological processes. It is also believed that 5P-MMS can interact with DNA, affecting the expression of certain genes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5P-MMS are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cytochrome P450 and glutathione S-transferase. In addition, it has been shown to inhibit the activity of certain hormones, including epinephrine, norepinephrine, and cortisol. It has also been shown to affect the expression of certain genes, including those involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5P-MMS in lab experiments is its low toxicity. This makes it a safe and effective reagent for a wide range of experiments. Furthermore, its solubility and stability make it an ideal reagent for a variety of applications. However, it is important to note that 5P-MMS is not always the most suitable reagent for a given experiment. It may not be the most effective reagent for certain applications, and its effects may not always be predictable.
Orientations Futures
There are many potential future directions for the use of 5P-MMS in scientific research. One possibility is to use it as a tool for drug discovery, as it has been shown to interact with enzymes and other proteins involved in drug metabolism. Another possibility is to use it to study the effects of different environmental conditions on biochemical and physiological processes. Finally, it could be used to study the effects of different drugs on gene expression and the regulation of cell growth and differentiation.
Propriétés
IUPAC Name |
(1-methylsulfonyl-5-phenylpyrrol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-17(15,16)13-8-10(9-14)7-12(13)11-5-3-2-4-6-11/h2-8,14H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSWKVIYVPGDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=C(C=C1C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(methylsulfonyl)-5-phenyl-1H-pyrrol-3-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

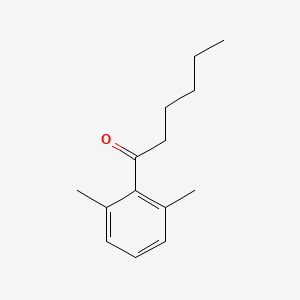

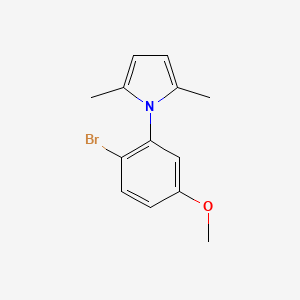


![2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B6335008.png)


![3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline](/img/structure/B6335031.png)
